molecular formula C5H10O5 B12407866 L-Ribose-13C

L-Ribose-13C

Cat. No.: B12407866
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-ONVQHORQSA-N
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Description

L-Ribose-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into L-Ribose. L-Ribose is a non-naturally occurring pentose sugar that serves as a starting material for synthesizing L-nucleoside analogues, which are important in antiviral and anticancer drug development . The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ribose-13C can be synthesized through microbial and enzymatic strategies. One common method involves the microbial oxidation of ribitol to produce L-Ribulose, which is then converted to L-Ribose . Enzymatic methods utilize sugar isomerases to convert L-Arabinose, L-Ribulose, or ribitol into L-Ribose . These methods are preferred over chemical synthesis due to their higher specificity and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound typically involves biotechnological approaches. Microbial biotransformation and enzymatic catalysis are employed to produce L-Ribose from biomass . These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

L-Ribose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce L-Ribonolactone, while reduction can yield L-Ribitol .

Mechanism of Action

The mechanism of action of L-Ribose-13C involves its incorporation into metabolic pathways where it serves as a precursor for various biochemical compounds. In NMR studies, the carbon-13 isotope provides detailed information about molecular structures and dynamics by acting as a tracer . This allows researchers to investigate the interactions and conformations of biomolecules with high precision.

Comparison with Similar Compounds

L-Ribose-13C is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like D-Ribose and L-Ribulose. While D-Ribose is naturally occurring and widely used in energy metabolism, L-Ribose is non-natural and primarily used in pharmaceutical synthesis . L-Ribulose, an isomer of L-Ribose, is another similar compound used as a precursor in the synthesis of L-Ribose .

List of Similar Compounds

  • D-Ribose
  • L-Ribulose
  • L-Arabinose
  • L-Xylulose

This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights that are not possible with its unlabeled counterparts.

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1

InChI Key

PYMYPHUHKUWMLA-ONVQHORQSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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